Thieno[3,2-c]isoxazole-3-carbaldehyde
Description
Thieno[3,2-c]isoxazole-3-carbaldehyde is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and an isoxazole ring
Properties
CAS No. |
339363-57-4 |
|---|---|
Molecular Formula |
C6H3NO2S |
Molecular Weight |
153.16 g/mol |
IUPAC Name |
thieno[3,2-c][1,2]oxazole-3-carbaldehyde |
InChI |
InChI=1S/C6H3NO2S/c8-3-5-6-4(7-9-5)1-2-10-6/h1-3H |
InChI Key |
UFGHNOOMNZNMAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C(ON=C21)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-c]isoxazole-3-carbaldehyde typically involves the formation of the thiophene and isoxazole rings followed by their fusion. One common method includes the iodination of 4-chloromethylthiophene-2-carbaldehyde using N-iodosuccinimide under solvent-free conditions to yield 4-chloromethyl-5-iodothiophene-2-carbaldehyde. This intermediate is then subjected to palladium-catalyzed intramolecular cyclization to form the thieno[3,2-c]isoxazole ring system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of scalable and efficient catalytic processes, such as palladium-catalyzed cyclization, suggests potential for industrial application.
Chemical Reactions Analysis
Types of Reactions
Thieno[3,2-c]isoxazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene or isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted thiophene or isoxazole compounds.
Scientific Research Applications
Thieno[3,2-c]isoxazole-3-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research explores its use in drug development, particularly for its potential therapeutic effects.
Mechanism of Action
The mechanism of action of thieno[3,2-c]isoxazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors involved in various biological processes. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Thieno[3,2-b]thiophene
- Thieno[3,4-b]thiophene
- Thieno[2,3-b]thiophene
- Thieno[3,4-c]thiophene
Uniqueness
Thieno[3,2-c]isoxazole-3-carbaldehyde is unique due to its fused ring system that combines the properties of both thiophene and isoxazole rings. This fusion imparts distinct electronic and steric characteristics, making it a valuable scaffold for the development of novel compounds with diverse applications .
Biological Activity
Thieno[3,2-c]isoxazole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential antimicrobial and anticancer properties. This article reviews recent findings related to the biological activity of this compound, including its mechanisms of action, relevant case studies, and detailed research findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound has demonstrated:
- Antimicrobial Activity : This is thought to result from the inhibition of bacterial enzymes crucial for their survival and proliferation. The compound's structure allows it to bind effectively to these enzymes, disrupting normal cellular functions.
- Anticancer Effects : Research indicates that this compound may disrupt critical cellular signaling pathways involved in cancer progression. It has been shown to induce apoptosis in cancer cells and inhibit cell cycle progression, particularly in human promyelocytic leukemia cells (HL-60) and breast cancer cell lines (MCF-7) .
2.1 Antimicrobial Properties
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 50 |
2.2 Anticancer Activity
In vitro studies have demonstrated that this compound possesses notable anticancer properties. For instance, it was tested against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 13.42 | Induction of apoptosis |
| HL-60 | 28.89 | Cell cycle arrest at G1 phase |
| MDA-MB-231 | 15.00 | Disruption of signaling pathways |
The compound's ability to modulate gene expression related to apoptosis was also investigated. Notably, it decreased Bcl-2 expression while increasing p21^WAF-1 levels, indicating a dual mechanism involving both apoptosis promotion and cell cycle arrest .
3.1 Study on Cytotoxicity
A detailed study assessed the cytotoxic effects of this compound on human cancer cell lines (MCF-7 and MDA-MB-231). The findings revealed that the compound exhibited a dose-dependent cytotoxic effect with an IC50 value of approximately 13.42 µM for MCF-7 cells.
3.2 Gene Expression Analysis
In a separate investigation focusing on gene expression modulation by this compound in HL-60 cells, researchers utilized RT-PCR techniques to analyze mRNA levels for genes associated with apoptosis (Bcl-2 and Bax). The results indicated a significant decrease in Bcl-2 expression and an increase in p21^WAF-1 levels after treatment with the compound, suggesting its potential role in therapeutic applications against leukemia .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
